

Spectroscopic data (NMR, IR, Mass Spec) for 2-Ethylhexyl 2-ethylhexanoate

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Compound of Interest

Compound Name: **2-Ethylhexyl 2-ethylhexanoate**

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Spectroscopic Data of 2-Ethylhexyl 2-ethylhexanoate: A Technical Guide

Introduction

2-Ethylhexyl 2-ethylhexanoate (CAS No. 7425-14-1) is a branched-chain ester widely utilized in the cosmetics and personal care industry as an emollient and skin conditioning agent.^[1] Its chemical structure, consisting of a 2-ethylhexanoyl group esterified with a 2-ethylhexyl alcohol, imparts desirable properties such as good spreadability and a non-greasy feel. The quality control and characterization of this compound are paramount to ensure its purity and performance in final formulations. This technical guide provides an in-depth analysis of the spectroscopic data for **2-Ethylhexyl 2-ethylhexanoate**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a comprehensive understanding of the spectroscopic profile of this versatile ester.

The molecular structure of **2-Ethylhexyl 2-ethylhexanoate** is depicted below. This structure is the basis for the interpretation of all subsequent spectroscopic data.

Caption: Molecular Structure of **2-Ethylhexyl 2-ethylhexanoate**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a complete, published spectrum for **2-Ethylhexyl 2-ethylhexanoate** is not readily available in the public domain, chemical suppliers like TCI confirm the structure of their product by NMR.^[2] By analyzing the spectra of the precursor molecules, 2-ethylhexanoic acid and 2-ethylhexanol, and related esters, a reliable prediction of the ¹H and ¹³C NMR spectra can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Ethylhexyl 2-ethylhexanoate** is expected to be complex due to the presence of two structurally similar, yet chemically distinct, 2-ethylhexyl moieties and significant signal overlap in the aliphatic region.

Experimental Protocol (Predicted): A sample of **2-Ethylhexyl 2-ethylhexanoate** would be dissolved in deuterated chloroform (CDCl_3) and analyzed using a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.0 - 4.1	d	2H	O-CH ₂ (from alcohol moiety)
~2.2 - 2.4	m	1H	α -CH (from acid moiety)
~1.5 - 1.7	m	4H	CH ₂ (ethyl groups)
~1.2 - 1.4	m	16H	CH ₂ (butyl chains)
~0.8 - 1.0	m	12H	CH ₃ (terminal methyls)

The key diagnostic signal is the doublet around 4.0-4.1 ppm, corresponding to the methylene protons adjacent to the ester oxygen. The methine proton of the acid moiety is expected to be deshielded by the carbonyl group and appear around 2.2-2.4 ppm. The remaining aliphatic protons would produce a complex series of overlapping multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)	Assignment
~176	C=O (ester carbonyl)
~66	O-CH ₂ (from alcohol moiety)
~45	α-CH (from acid moiety)
~20 - 40	Aliphatic CH ₂ and CH
~10 - 15	Aliphatic CH ₃

The carbonyl carbon at approximately 176 ppm is a key identifier. The carbon of the O-CH₂ group at around 66 ppm and the α-CH of the acid part at roughly 45 ppm are also characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Ethylhexyl 2-ethylhexanoate** will be dominated by the characteristic absorptions of the ester group and the aliphatic C-H bonds.

Experimental Protocol: A thin film of neat liquid **2-Ethylhexyl 2-ethylhexanoate** would be placed between two salt plates (e.g., NaCl or KBr) for analysis by a Fourier-Transform Infrared (FTIR) spectrometer.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960, ~2930, ~2870	Strong	C-H stretching (aliphatic)
~1735	Strong	C=O stretching (ester)
~1460	Medium	C-H bending (CH ₂)
~1380	Medium	C-H bending (CH ₃)
~1170	Strong	C-O stretching (ester)

The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹, which is indicative of the ester carbonyl group. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The strong C-O stretching band around 1170 cm⁻¹ is also characteristic of the ester functional group. The IR spectrum of the related ethyl 2-ethylhexanoate shows these characteristic peaks.[3]

Mass Spectrometry (MS)

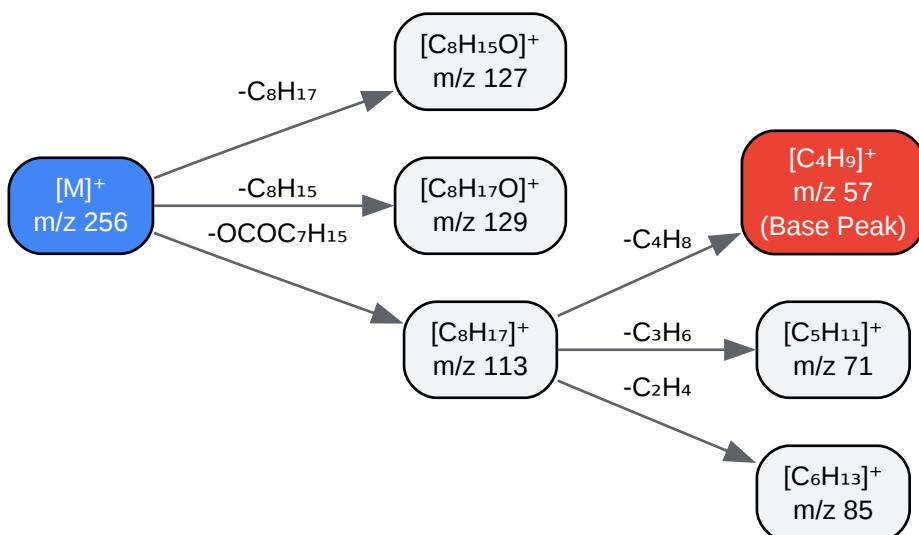
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and identification.

Experimental Protocol: The mass spectrum would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.[4]

Mass Spectrometry Data:

m/z	Relative Intensity	Assignment
256	Low	[M] ⁺ (Molecular Ion)
143	Moderate	[CH ₃ (CH ₂) ₃ CH(C ₂ H ₅)CO] ⁺
129	Moderate	[CH ₃ (CH ₂) ₃ CH(C ₂ H ₅)COO] ⁺
113	High	[CH ₃ (CH ₂) ₃ CH(C ₂ H ₅)CH ₂] ⁺
85	High	[CH ₃ (CH ₂) ₃ CH] ⁺
57	Very High	[C ₄ H ₉] ⁺

The molecular ion peak at m/z 256 is expected to be of low intensity. The fragmentation pattern is characterized by cleavage at the ester linkage. The base peak is often observed at m/z 57, corresponding to the stable butyl cation.^[1] Other significant fragments arise from the cleavage of the ethyl and butyl groups from both the acid and alcohol moieties.



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Caption: Key Fragmentation Pathways of **2-Ethylhexyl 2-ethylhexanoate** in Mass Spectrometry.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive profile for the characterization of **2-Ethylhexyl 2-ethylhexanoate**. The predicted NMR spectra, in conjunction with the characteristic IR absorption bands and the detailed mass spectral fragmentation pattern, offer a robust methodology for the identification and quality assessment of this important cosmetic ingredient. While a complete set of experimentally derived spectra for **2-Ethylhexyl 2-ethylhexanoate** is not compiled in a single public source, the analysis of its constituent parts and related molecules, supported by supplier data, provides a scientifically sound basis for its spectroscopic characterization.

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